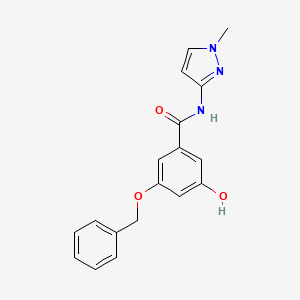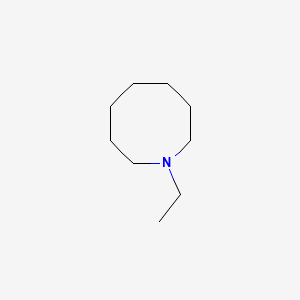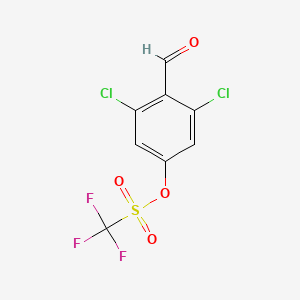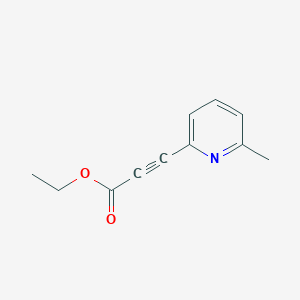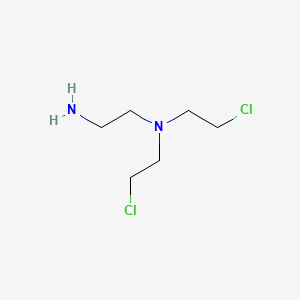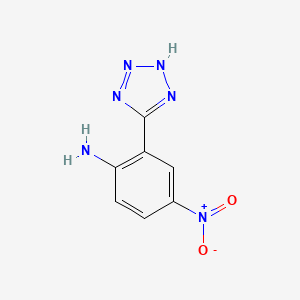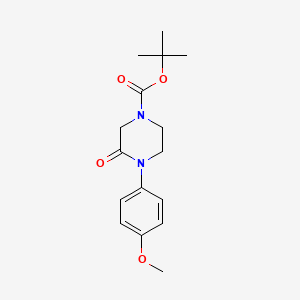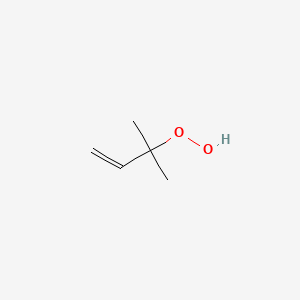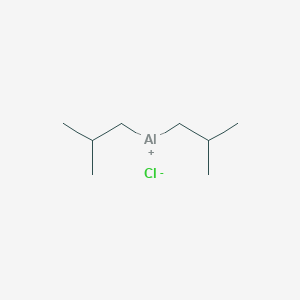
Dibac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibac is an organoaluminium compound with the chemical formula ((\text{C}_4\text{H}_9)_2\text{AlCl}). It is a colorless liquid that is highly reactive and sensitive to air and moisture. This compound is widely used in organic synthesis, particularly as a catalyst and reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Dibac can be synthesized by the reaction of aluminium trichloride with diisobutyl aluminium hydride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows: [ \text{AlCl}_3 + 2(\text{C}_4\text{H}_9)_2\text{AlH} \rightarrow 3(\text{C}_4\text{H}_9)_2\text{AlCl} ]
Industrial Production Methods: In industrial settings, diisobutyl aluminium chloride is produced in large quantities using similar synthetic routes. The process involves the careful handling of reactants and products to avoid exposure to air and moisture. The compound is often stored and transported in sealed containers under an inert gas atmosphere.
化学反応の分析
Types of Reactions: Dibac undergoes various types of chemical reactions, including:
Reduction: It can reduce esters to aldehydes under controlled conditions.
Substitution: It can participate in substitution reactions with other organometallic compounds.
Transmetalation: It can transfer its alkyl groups to other metals, facilitating the formation of new organometallic compounds.
Common Reagents and Conditions:
Reduction Reactions: Typically carried out at low temperatures to control the extent of reduction.
Substitution Reactions: Often involve other organometallic reagents and are conducted under an inert atmosphere.
Transmetalation Reactions: Usually performed in the presence of a suitable solvent like tetrahydrofuran (THF) or toluene.
Major Products:
Reduction: Aldehydes from esters.
Substitution: New organometallic compounds.
Transmetalation: Organometallic compounds with different metal centers.
科学的研究の応用
Dibac has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which diisobutyl aluminium chloride exerts its effects involves the coordination of the aluminium center with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination facilitates various chemical transformations, such as reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Diisobutyl aluminium hydride: A reducing agent used in organic synthesis.
Triisobutyl aluminium: Another organoaluminium compound with similar reactivity.
Diethyl aluminium chloride: Used in similar applications but with different reactivity profiles.
Comparison:
Dibac vs. Diisobutyl aluminium hydride: Both compounds are used as reducing agents, but diisobutyl aluminium chloride is more versatile in terms of the types of reactions it can catalyze.
This compound vs. Triisobutyl aluminium: Triisobutyl aluminium is more commonly used in polymerization reactions, while diisobutyl aluminium chloride is preferred for reduction and substitution reactions.
This compound vs. Diethyl aluminium chloride: Diethyl aluminium chloride is less bulky and can access different substrates more easily, but diisobutyl aluminium chloride offers better control in certain reactions due to its bulkier structure.
特性
分子式 |
C8H18AlCl |
|---|---|
分子量 |
176.66 g/mol |
IUPAC名 |
bis(2-methylpropyl)alumanylium;chloride |
InChI |
InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1 |
InChIキー |
HQMRIBYCTLBDAK-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[Al+]CC(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


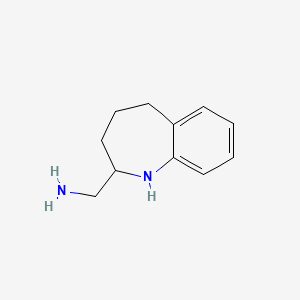
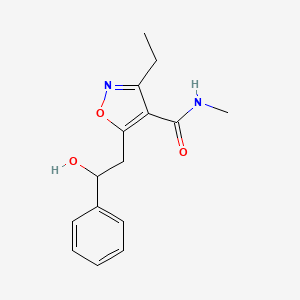
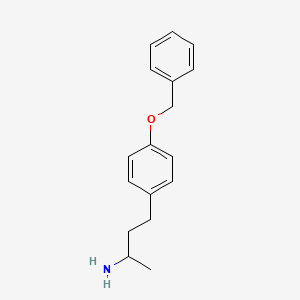
![[5-(Oxetan-3-yl)pyridin-3-yl]boronic acid](/img/structure/B8683883.png)
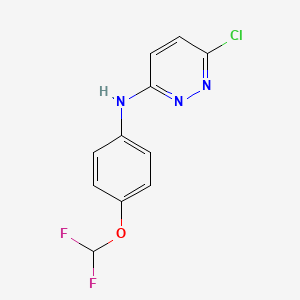
![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)
